
1-(Difluoromethoxy)-6-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-6-methylnaphthalene is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a naphthalene ring
Vorbereitungsmethoden
One common method is the reaction of 6-methylnaphthalene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions . This reaction proceeds via nucleophilic substitution, where the difluoromethoxy group replaces a hydrogen atom on the naphthalene ring.
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-6-methylnaphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-6-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-6-methylnaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-6-methylnaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group.
1-(Methoxy)-6-methylnaphthalene: The methoxy group lacks fluorine atoms, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its balance of electronic effects and steric hindrance, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H10F2O |
|---|---|
Molekulargewicht |
208.20 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-6-methylnaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-8-5-6-10-9(7-8)3-2-4-11(10)15-12(13)14/h2-7,12H,1H3 |
InChI-Schlüssel |
PZVKJINEKNRSDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


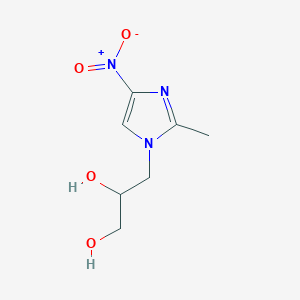
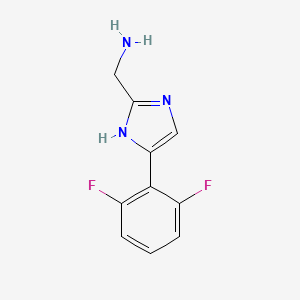
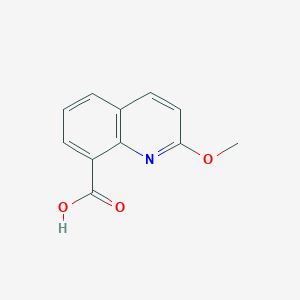
![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11896801.png)
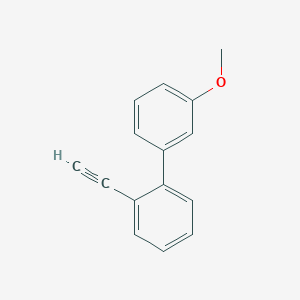
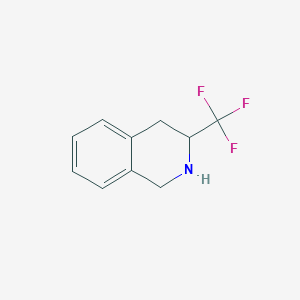

![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896813.png)
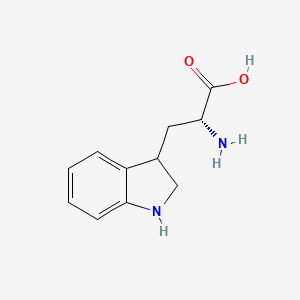

![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)

